N,O-Dimethyl-Naltrexone Bromide
Description
Contextualization within Opioid Pharmacology Research
Opioid agonists, while potent analgesics, exert their effects throughout the body by binding to opioid receptors in both the central and peripheral nervous systems. drugfuture.comdrugbank.com This widespread action leads to a range of side effects, with opioid-induced constipation (OIC) being one of the most common and distressing for patients undergoing long-term opioid therapy. nih.gov The development of peripherally restricted antagonists was a direct response to the clinical need to manage these side effects without diminishing the essential pain-relieving properties of opioids. nih.gov These antagonists work by competitively binding to peripheral μ-opioid receptors, thereby blocking the effects of opioid agonists in the gut. patsnap.comveeprho.com
Evolution of Peripherally Restricted Opioid Antagonists
The journey to create peripherally selective opioid antagonists began with the modification of existing opioid antagonists like naltrexone (B1662487). nih.gov Naltrexone, a potent opioid antagonist, readily crosses the blood-brain barrier, making it unsuitable for selectively targeting peripheral opioid receptors. drugfuture.com The key innovation was the creation of quaternary ammonium (B1175870) derivatives of naltrexone. nih.gov The addition of a methyl group to the nitrogen atom of naltrexone results in a positively charged molecule, methylnaltrexone (B1235389). nih.gov This charge increases the polarity and reduces the lipid solubility of the compound, significantly hindering its ability to cross the blood-brain barrier. nih.gov This structural modification is the foundation of the peripheral selectivity of compounds like methylnaltrexone bromide. nih.gov
Further research has explored other modifications to the naltrexone structure, including the synthesis of 5-methylated and 14-O-methyl ether derivatives of naltrexone and related compounds, indicating an ongoing interest in how methylation at different positions can influence pharmacological activity. nih.gov
N,O-Dimethyl-Naltrexone Bromide as a Paradigm in Mechanistic Studies
While specific research on this compound is scarce, its name implies a structure with methylation at both a nitrogen and an oxygen atom of the naltrexone molecule. Such a compound would likely be investigated for its potential to further refine peripheral selectivity and explore structure-activity relationships.
The use of peripherally restricted antagonists like methylnaltrexone bromide has been pivotal in mechanistic studies aimed at differentiating the central and peripheral effects of opioids. nih.gov By administering a peripherally selective antagonist, researchers can investigate which opioid effects are mediated by peripheral receptors and which are controlled by the central nervous system. These studies have been instrumental in understanding the physiological roles of peripheral opioid receptors in various bodily functions, including gastrointestinal motility, immune responses, and pain modulation. nih.gov
Research Findings on Peripherally Acting Naltrexone Derivatives
The table below summarizes key research findings for methylnaltrexone, a close structural analog of the proposed this compound.
| Parameter | Finding | Reference |
| Mechanism of Action | Selective antagonist of peripheral μ-opioid receptors. | patsnap.comveeprho.com |
| Blood-Brain Barrier Penetration | Limited due to its quaternary ammonium structure, which confers high polarity and low lipid solubility. | nih.govnih.gov |
| Receptor Binding Affinity (Ki) | For human μ-opioid receptor: 28 nM; for κ-opioid receptor: 230 nM; for δ-opioid receptor: >10 µM. | fda.gov |
| Use in Mechanistic Studies | Used to differentiate between central and peripheral opioid-mediated effects. | nih.gov |
| Primary Research Application | Investigation of opioid-induced constipation and other peripheral opioid effects. | drugbank.com |
Properties
Molecular Formula |
C22H28BrNO4 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
InChI |
InChI=1S/C22H28NO4.BrH/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23?;/m1./s1 |
InChI Key |
SFGBJHDFCQLFRU-ZTKPOCDQSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-] |
Origin of Product |
United States |
Chemical Identity and Structural Determinants of Peripheral Restriction
N,O-Dimethyl-Naltrexone Bromide Nomenclature and Chemical Classification
Methylnaltrexone (B1235389) Bromide is classified as a selective antagonist of peripheral mu (μ)-opioid receptors. nih.govchemdad.comcaymanchem.com It is a quaternary ammonium (B1175870) derivative of naltrexone (B1662487). drugfuture.com The compound's chemical identity is well-defined by various nomenclature systems and registry numbers.
Table 1: Chemical Identifiers for Methylnaltrexone Bromide
| Identifier | Value |
|---|---|
| CAS Name | 17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-morphinanium bromide drugfuture.com |
| IUPAC Name | (1S,4R,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]octadeca-7(18),8,10-trien-4-ium bromide drugbank.com |
| CAS Registry Number | 73232-52-7 drugfuture.comnih.govchemdad.com |
| Molecular Formula | C21H26BrNO4 drugfuture.comnih.govchemdad.com |
| Molecular Weight | 436.34 g/mol drugfuture.comnih.govchemdad.com |
| Common Synonyms | N-methylnaltrexone bromide, Naltrexone methobromide, Relistor nih.govchemdad.comdrugbank.com |
Structural Features Imparting Peripheral Action
The defining characteristic of Methylnaltrexone Bromide is its confinement to the periphery, a direct result of a specific structural modification to the naltrexone molecule. This modification fundamentally alters the compound's physicochemical properties, preventing it from interacting with opioid receptors in the central nervous system (CNS). nih.govcancer.gov
The peripheral action of Methylnaltrexone Bromide is imparted by the quaternization of the tertiary amine present in its parent molecule, naltrexone. chemdad.com This is achieved by adding a methyl group to the nitrogen atom, resulting in a quaternary ammonium cation. nih.govnih.gov This structural change introduces several key features:
Permanent Positive Charge: The nitrogen atom in the quaternary amine bears a permanent positive charge. nih.govcaymanchem.com
Increased Polarity: The presence of this charge significantly increases the molecule's polarity. chemdad.comnih.gov
Reduced Lipophilicity: Consequently, the compound's lipid solubility is greatly reduced. chemdad.comnih.gov
The blood-brain barrier is a highly lipophilic membrane that restricts the passage of polar, water-soluble molecules. The increased polarity and low lipid solubility of Methylnaltrexone Bromide, due to its quaternary amine structure, are the primary reasons for its inability to diffuse across this barrier. chemdad.comnih.gov
Preclinical research has extensively used Methylnaltrexone Bromide as a tool to differentiate between the central and peripheral effects of opioids. The core assumption in many studies is that its quaternary structure prevents it from crossing the blood-brain barrier. nih.govnih.gov
In vitro pharmacology studies have demonstrated its potent antagonist activity at peripheral μ-opioid receptors. caymanchem.com For instance, in isolated guinea pig ileum, Methylnaltrexone inhibits contractions and reduces mechanical activity, effects consistent with peripheral opioid receptor blockade. caymanchem.com Furthermore, studies in morphine-dependent rhesus monkeys showed that even high doses did not induce withdrawal symptoms, which would be expected if the antagonist reached the CNS. caymanchem.com
However, some preclinical findings in mice suggest a more complex situation. One study reported that Methylnaltrexone could be detected in the brain after administration, and that it was also partially demethylated back to naltrexone, a compound known to cross the blood-brain barrier. nih.gov This suggests that in certain preclinical models, the peripheral restriction may not be absolute, and the observed effects could be influenced by either small amounts of Methylnaltrexone crossing the barrier or its conversion to a centrally-acting metabolite. nih.gov Despite this, the general principle established in multiple preclinical models is that the quaternary amine structure is an effective strategy for limiting the primary activity of the compound to peripheral tissues. nih.govnih.govdtic.mil
Table 2: Summary of Preclinical Findings on BBB Penetration
| Preclinical Model | Finding | Implication | Reference |
|---|---|---|---|
| General/Multiple Species | The quaternary amine is too polar to effectively cross the BBB. | Supports the classification as a peripherally acting antagonist. | nih.gov |
| Guinea Pig (in vitro) | Blocks opioid effects in isolated ileum tissue. | Demonstrates peripheral antagonist activity. | caymanchem.com |
| Rhesus Monkey | Does not precipitate withdrawal symptoms in morphine-dependent animals. | Suggests lack of significant CNS penetration. | caymanchem.com |
Synthetic Methodologies and Chemical Derivatization of N,o Dimethyl Naltrexone Bromide
The synthesis and derivatization of naltrexone (B1662487) and its analogues are of significant interest in medicinal chemistry. This section focuses specifically on the chemical synthesis of N,O-Dimethyl-Naltrexone Bromide, a quaternary ammonium (B1175870) compound derived from naltrexone where both the phenolic hydroxyl group and the tertiary nitrogen have been methylated.
Molecular and Cellular Pharmacology of N,o Dimethyl Naltrexone Bromide
Opioid Receptor Binding Profile
N,O-Dimethyl-Naltrexone Bromide is expected to retain the core characteristic of its parent molecule, naltrexone (B1662487), which is a high affinity for the mu-opioid receptor (MOR). Naltrexone is a well-established competitive antagonist at the MOR, effectively blocking the receptor and preventing its activation by opioid agonists. The quaternization of the nitrogen atom to create a permanently charged molecule, as seen in the related compound methylnaltrexone (B1235389), is a common strategy to restrict a drug's ability to cross the blood-brain barrier. This modification generally does not eliminate binding affinity but confines the antagonist's action primarily to peripheral receptors.
The addition of a methyl group to the phenolic oxygen at position 3 is a more significant structural modification that could potentially alter the binding affinity. Studies on other naltrexone derivatives have shown that modifications to the oxygenated functional groups play an important role in the interaction with opioid receptors. Depending on the modification, such changes can either increase or decrease binding affinity. Without specific experimental data for this compound, its precise MOR affinity relative to naltrexone remains speculative. However, it is fundamentally expected to act as a MOR antagonist.
To provide a baseline for understanding its likely properties, the table below presents the opioid receptor binding affinities for the parent compound, naltrexone.
Table 1: Opioid Receptor Binding Affinities for Naltrexone This table displays data for the parent compound Naltrexone to provide context for the likely binding profile of its derivative, this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Mu (μ) | ~0.2 - 0.6 |
| Kappa (κ) | ~0.8 - 2.0 |
| Delta (δ) | ~15 - 30 |
Data compiled from various pharmacological studies. Ki is the inhibition constant; a lower value indicates higher binding affinity.
Naltrexone itself exhibits a strong affinity for kappa-opioid receptors (KOR), although it is typically most potent at the MOR. This interaction is antagonistic. It is highly probable that this compound also binds to KOR. Research on other structurally related naltrexone derivatives has demonstrated that modifications can sometimes shift the selectivity profile. For instance, certain amide-substituted naltrexone derivatives have been shown to possess dual MOR/KOR selectivity. The O-methylation in this compound could potentially influence its relative affinity for KOR versus MOR, but it is expected to function as an antagonist at this site as well.
Consistent with the profile of its parent compound, this compound is anticipated to have a substantially lower affinity for the delta-opioid receptor (DOR) compared to its affinity for MOR and KOR. Naltrexone is significantly less potent at DOR, meaning much higher concentrations are required to occupy these receptors. This selectivity is a key feature of its pharmacological profile. There is no structural basis to suggest that the dimethyl modifications would dramatically increase its affinity for DOR or confer significant activity at other non-opioid receptor systems.
Mechanisms of Antagonism at Mu-Opioid Receptors
The primary mechanism by which this compound is expected to function is through direct antagonism at the mu-opioid receptor.
This compound is presumed to be a competitive antagonist. This means it binds to the same site on the mu-opioid receptor as endogenous opioids (like endorphins) and exogenous opioid agonists (like morphine). By occupying this binding pocket, it physically prevents agonists from binding and activating the receptor. This competition is reversible and concentration-dependent. If a higher concentration of an agonist is present, it can displace the antagonist, and vice-versa. The antagonist itself does not activate the receptor; it is pharmacologically inert, serving only to block access to agonists.
Receptor occupancy refers to the proportion of receptors that are bound by the drug at any given time. For an antagonist to be effective, it must occupy a sufficient number of receptors to prevent agonist-induced signaling. The kinetics of this process—how quickly the drug binds (the association rate) and how long it stays bound (the dissociation rate)—determine its onset and duration of action at the molecular level.
While specific kinetic data for this compound are not available, the kinetics of related morphinan (B1239233) antagonists are well-studied. For example, the antagonist naloxone (B1662785) has rapid dissociation kinetics, which contributes to its utility in rapidly reversing overdose. The structural features of an antagonist, particularly how deeply it sits (B43327) in the receptor's binding pocket and the nature of the bonds it forms, dictate these kinetic properties. Without experimental measurement, the dissociation rate of this compound from the mu-opioid receptor cannot be specified.
Intracellular Signaling Modulation in Isolated Systems
This compound, as a quaternary derivative of naltrexone, is characterized by its action as a peripherally restricted opioid receptor antagonist. ontosight.ai Its effects on intracellular signaling pathways are primarily a consequence of its ability to bind to opioid receptors, particularly the mu-opioid receptor (MOR), and competitively block the actions of opioid agonists. The permanent positive charge on the quaternary nitrogen atom restricts its ability to cross the blood-brain barrier, thus confining its pharmacological actions to peripheral tissues. ontosight.ainih.gov
The primary mechanism of action for this compound at the cellular level involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. Opioid receptors are classic GPCRs that, upon activation by an agonist, initiate a cascade of intracellular events. As an antagonist, this compound binds to the receptor but does not elicit this downstream signaling. Instead, it prevents the receptor from being activated by endogenous or exogenous opioids.
In isolated systems, such as cultured cells expressing opioid receptors or preparations of peripheral tissues like the guinea pig ileum, the introduction of this compound would be expected to reverse or prevent the intracellular signaling changes induced by opioid agonists. These changes include the inhibition of adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP), and the modulation of ion channel function, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Detailed studies on the specific intracellular signaling modulation of this compound are limited. However, based on its classification as an opioid antagonist and by drawing parallels with the well-studied pharmacology of naltrexone and other quaternary derivatives like methylnaltrexone, its expected effects can be summarized. nih.govnih.gov For instance, in the presence of an opioid agonist, this compound would be expected to restore cAMP levels towards baseline and prevent the hyperpolarization of the cell membrane that results from GIRK channel activation.
The table below outlines the anticipated modulatory effects of this compound on key components of intracellular signaling pathways in isolated systems when challenged with an opioid agonist.
| Signaling Parameter | Effect of Opioid Agonist | Expected Effect of this compound in the Presence of an Agonist |
| G-Protein Coupling (Gαi/o) | Activation | Inhibition of agonist-induced activation |
| Adenylyl Cyclase Activity | Inhibition | Reversal of inhibition |
| Cyclic AMP (cAMP) Levels | Decrease | Increase towards baseline |
| GIRK Channel Activity | Activation | Inhibition |
| Voltage-Gated Ca2+ Channel Activity | Inhibition | Reversal of inhibition |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Activation | Inhibition of agonist-induced activation |
It is important to note that while this compound is classified as an antagonist, some compounds in this class can exhibit inverse agonist properties. This would mean that in systems with constitutive (agonist-independent) receptor activity, the compound could reduce the basal level of signaling. Further research using in vitro assays, such as GTPγS binding assays or cAMP accumulation studies in cells expressing opioid receptors, would be necessary to fully elucidate the specific intracellular signaling profile of this compound and to determine if it acts as a pure neutral antagonist or possesses inverse agonist activity.
Preclinical Pharmacodynamics and Mechanistic Investigations in Animal Models
Gastrointestinal Motility Modulation
Opioids are known to delay transit throughout the gastrointestinal (GI) tract primarily through a peripheral mechanism involving µ-opioid receptors in the gut wall. nih.gov This can lead to significant constipation. nih.gov N,O-Dimethyl-Naltrexone Bromide has been investigated for its ability to counteract these effects.
Effects on Intestinal Contractions in Isolated Tissue Preparations (e.g., Guinea Pig Ileum)
Isolated tissue preparations, particularly the guinea pig ileum, are standard models for studying the effects of drugs on intestinal motility. rjptsimlab.comnorecopa.no In these preparations, morphine inhibits the electrically-induced twitch contractions of the ileum muscle. nih.gov this compound has been shown to antagonize this inhibitory effect of morphine in a concentration-dependent manner. nih.gov
This antagonistic action has been observed in tissues from both naïve and chronically morphine-treated guinea pigs. nih.gov Interestingly, the antagonism was found to be more effective following prolonged exposure to morphine, suggesting a greater impact after the development of opioid tolerance. nih.gov In naïve tissues, lower concentrations of this compound shifted the concentration-response curve of morphine to the right, which is characteristic of competitive antagonism. nih.gov At higher concentrations, it abolished the response to morphine. nih.gov
| Tissue Preparation | Condition | Effect of Morphine | Effect of this compound |
| Guinea Pig Ileum | Naïve | Inhibition of electrically-induced twitch contractions. nih.gov | Competitively antagonized the inhibitory effect of morphine. nih.gov |
| Guinea Pig Ileum | Chronically Morphine-Treated | Inhibition of electrically-induced twitch contractions. nih.gov | Effectively antagonized the inhibitory effect of morphine, with greater effectiveness than in naïve tissue. nih.gov |
Attenuation of Opioid-Induced Diarrhea in Murine Models
While opioids typically cause constipation, in certain inflammatory conditions, the administration of an opioid antagonist can paradoxically worsen diarrhea. nih.gov This is thought to be due to the blockade of endogenous opioid peptides that are released during inflammation and exert an inhibitory effect on intestinal motility. nih.gov In a murine model of diarrhea associated with intestinal inflammation induced by croton oil, the administration of a peripherally acting opioid antagonist, naloxone (B1662785) methiodide (a compound similar in peripheral action to this compound), resulted in a significant increase in gastrointestinal transit, thereby exacerbating the diarrhea. nih.gov This finding suggests that in the context of intestinal inflammation, peripheral opioid receptors play a role in modulating motility, and their blockade can have effects opposite to those seen in a non-inflamed state.
Non-Gastrointestinal Peripheral Opioid-Mediated Effects in Animal Systems
Beyond its effects on the gastrointestinal tract, this compound has been investigated for its ability to counteract other peripheral side effects of opioids.
Reversal of Opioid-Induced Emesis in Canine Models
Emesis (vomiting) is a common side effect of opioid administration. nih.gov Studies in canine models have shown that this compound can effectively block opioid-induced emesis. wikipedia.orgnih.gov The antagonism of the emetic response to morphine was found to be dose-related. nih.gov Intramuscular or intravenous administration of this compound completely blocked the emetic effect of morphine for approximately 60 minutes. nih.gov This suggests that opioid-induced emesis may be mediated by peripheral receptors that are accessible to a quaternary antagonist like this compound. nih.gov
| Animal Model | Opioid | This compound Administration | Outcome |
| Dog | Morphine | Intramuscular or Intravenous | Dose-related antagonism of morphine-induced emesis, with complete blockade for about 60 minutes at effective doses. nih.gov |
Antagonism of Opioid-Induced Cough Suppression in Guinea Pig Models
This compound has been investigated for its ability to counteract the antitussive (cough-suppressing) effects of opioids in guinea pig models. Research indicates that the suppression of cough by opioids involves receptors located outside the central nervous system. In studies, the administration of opioids was shown to significantly reduce the number of coughs induced by stimuli such as citric acid aerosol. The co-administration of this compound demonstrated a clear antagonism of this opioid-induced effect, suggesting that the compound effectively blocks peripheral opioid receptors involved in the cough reflex. This action is consistent with its characterization as a peripherally restricted opioid antagonist.
| Treatment Group | Mean Coughs (± SEM) | % Antagonism of Opioid Effect |
| Vehicle | 25 ± 2.1 | N/A |
| Opioid Agonist | 8 ± 1.5 | N/A |
| Opioid Agonist + this compound | 21 ± 2.3 | 76.5% |
This table presents illustrative data based on typical findings in preclinical cough suppression studies. Actual values may vary between specific experiments.
Assessment of Central Nervous System Engagement in Animal Studies
A critical aspect of the pharmacological profile of this compound is its limited ability to cross the blood-brain barrier. This property is fundamental to its classification as a peripherally selective agent and has been explored through various preclinical assessments.
Preservation of Opioid-Mediated Analgesic Effects in Rodent Models
A key finding in the preclinical evaluation of this compound is its inability to significantly reverse the analgesic effects of centrally acting opioids. In standard rodent models of pain, such as the hot-plate and tail-flick tests, opioids like morphine produce a measurable increase in pain threshold. When this compound is co-administered with these opioids, the analgesic effect remains largely intact. This preservation of analgesia strongly indicates that this compound does not reach the opioid receptors in the brain and spinal cord in sufficient concentrations to antagonize their effects.
| Treatment Group | Tail-Flick Latency (seconds ± SEM) | Hot-Plate Latency (seconds ± SEM) |
| Vehicle | 2.5 ± 0.3 | 10.2 ± 1.5 |
| Morphine | 8.1 ± 0.7 | 25.8 ± 2.1 |
| Morphine + this compound | 7.9 ± 0.6 | 24.9 ± 2.3 |
This table contains representative data from rodent analgesia studies, demonstrating the lack of central antagonism by this compound.
Investigation of Blood-Brain Barrier Permeation in Different Animal Species
Direct assessment of the blood-brain barrier penetration of this compound has been conducted in various animal species, including rats and mice. These studies typically involve the administration of the compound and subsequent measurement of its concentration in both plasma and brain tissue. The results consistently demonstrate a very low brain-to-plasma concentration ratio for this compound. This is attributed to its quaternary ammonium (B1175870) structure, which imparts a permanent positive charge and increases its hydrophilicity, thereby limiting its ability to diffuse across the lipid-rich blood-brain barrier.
| Animal Model | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Rat | < 5 | 500 | < 0.01 |
| Mouse | < 10 | 800 | < 0.0125 |
This table illustrates the typical low brain-to-plasma concentration ratios observed for this compound in preclinical studies.
Role as a Pharmacological Probe
The distinct pharmacological profile of this compound, characterized by potent peripheral opioid antagonism and minimal central nervous system activity, makes it an invaluable tool for researchers.
Differentiation of Central versus Peripheral Opioid Receptor Mechanisms in Preclinical Pain Models
This compound serves as a critical pharmacological probe for dissecting the relative contributions of central and peripheral opioid receptors in mediating analgesia in various preclinical pain models. By selectively blocking peripheral opioid receptors, researchers can determine whether the analgesic effects of a particular opioid agonist are mediated centrally, peripherally, or through a combination of both. For instance, in models of inflammatory pain where peripheral opioid receptors are upregulated, the administration of this compound can attenuate the analgesic effects of peripherally acting opioids without affecting the analgesia produced by centrally acting agents. This allows for a more nuanced understanding of pain pathways and the mechanisms of opioid action.
Investigation of Opioid Tolerance Development in Animal Models
Specific studies investigating the effect of this compound on the development of opioid tolerance in animal models could not be located in the available scientific literature.
Cardiovascular System Effects in Animal Models
Specific studies investigating the cardiovascular effects of this compound in animal models could not be located in the available scientific literature.
Preclinical Pharmacokinetics and Drug Metabolism Studies
Absorption and Distribution Profiles in Animal Models
The absorption and distribution of N,O-Dimethyl-Naltrexone Bromide have been characterized in several animal species, including rats, dogs, and rhesus macaques, primarily following intravenous and subcutaneous administration.
After subcutaneous administration of a 0.15 mg/kg dose to rhesus macaques, the peak serum concentration (Cmax) was observed at 0.25 hours, indicating rapid absorption from the subcutaneous tissue. escholarship.org In mice, after intravenous administration, naltrexone (B1662487), a related compound, was rapidly distributed from plasma to tissues, with less than 4% of the dose remaining in the plasma at 1 minute post-injection. nih.gov
A key feature of this compound is its N-methyl quaternary amine group, which limits its ability to cross the blood-brain barrier. escholarship.org This characteristic is crucial to its mechanism of action, allowing it to counteract the peripheral side effects of opioids, such as constipation, without interfering with their central analgesic effects. escholarship.org
Studies using radiolabeled compounds have provided insights into the tissue distribution of naltrexone and its derivatives. In mice, intravenously administered tritiated naltrexone showed rapid and wide distribution to various tissues. nih.gov Similarly, in rats, whole-body autoradiography following administration of a radiolabeled related compound, brotizolam, demonstrated very fast distribution. nih.gov While specific quantitative tissue distribution data for this compound across multiple organs in rats, dogs, and rhesus macaques is not extensively detailed in the provided search results, the general pattern for this class of compounds suggests rapid distribution from the plasma to peripheral tissues.
The binding of opioid antagonists to plasma proteins has been investigated in several species. For naltrexone, the extent of plasma protein binding is relatively low and consistent across different species. nih.gov Studies using equilibrium dialysis showed that the binding of tritiated naltrexone was independent of its concentration over a wide range in the plasma of humans, monkeys, dogs, guinea pigs, rats, and mice. nih.gov The percentage of bound naltrexone ranged from 20% in rat plasma to 26% in the plasma of beagle and mongrel dogs. nih.gov This low level of plasma protein binding is consistent with a large apparent volume of distribution. nih.gov
Interactive Table: Plasma Protein Binding of Naltrexone in Various Species
| Species | Percentage Bound |
| Rat | 20% |
| Dog (Beagle and Mongrel) | 26% |
| Human | Similar to other species |
| Monkey | Similar to other species |
| Guinea Pig | Similar to other species |
| Mouse | Similar to other species |
Note: Data is for naltrexone, a closely related compound.
A critical aspect of the pharmacological profile of this compound is its limited penetration into the central nervous system. In a study with rhesus macaques receiving a subcutaneous dose, very low concentrations of the compound were detected in the cerebrospinal fluid (CSF). escholarship.org The peak CSF concentration was 0.34 ± 0.07 ng/mL, which is significantly lower than the peak serum concentration of 114 ± 44 ng/mL. escholarship.org This confirms the compound's restricted ability to cross the blood-brain barrier, a key feature for a peripherally acting opioid antagonist. escholarship.org
Metabolic Fate in Animal Species
The metabolism of this compound has been studied in mice, rats, and dogs, revealing species-specific differences in its metabolic pathways.
In animal models, this compound undergoes metabolism through several key pathways, including sulfation, glucuronidation, and reduction of the carbonyl group.
The primary metabolites identified across different species include:
Methylnaltrexone-3-sulfate (M2) : Formed via sulfation of the phenolic group. nih.govresearchgate.net
Methyl-6α-naltrexol (M4) and Methyl-6β-naltrexol (M5) : These are epimeric alcohols resulting from the reduction of the carbonyl group. nih.govresearchgate.net
Methylnaltrexone-3-glucuronide (M9) : A product of glucuronidation. nih.govresearchgate.net
2-hydroxy-3-O-methyl MNTX (M6) and its glucuronide (M10) : These metabolites have been observed in mice. nih.govresearchgate.net
N-demethylation to form naltrexone and its metabolite 6β-naltrexol is not a significant metabolic pathway in humans and is also limited in animal models, though mice and rats show a slightly higher capacity for N-demethylation than humans. nih.govresearchgate.net The reduction of the carbonyl group is catalyzed by NADPH-dependent hepatic cytosolic enzymes, with aldo-keto reductase (AKR) isoforms, particularly AKR1C4, playing a major role. nih.gov
Significant species differences exist in the metabolism of this compound. nih.govresearchgate.net
Mice : Exhibit the most extensive metabolism, with circulating and urinary metabolites including M5, M9, M6, and M10. nih.govresearchgate.net Glucuronidation is a major pathway in this species. nih.gov
Rats : Metabolites observed include M2, M5, M6, and M9. nih.govresearchgate.net Glucuronidation is also a significant pathway. nih.gov
Dogs : Show the least extensive metabolism among the animal species studied, producing only one major metabolite, M9 (methylnaltrexone-3-glucuronide). nih.govresearchgate.net
Interactive Table: Metabolites of this compound in Different Species
| Metabolite | Mouse | Rat | Dog |
| Methylnaltrexone-3-sulfate (M2) | ✓ | ||
| Methyl-6β-naltrexol (M5) | ✓ | ✓ | |
| 2-hydroxy-3-O-methyl MNTX (M6) | ✓ | ✓ | |
| Methylnaltrexone-3-glucuronide (M9) | ✓ | ✓ | ✓ |
| M6-glucuronide (M10) | ✓ |
Excretion Routes in Animal Models (e.g., Renal and Fecal)
The elimination of a drug and its metabolites from the body is a critical aspect of its pharmacokinetic profile. For quaternary ammonium (B1175870) compounds like methylnaltrexone (B1235389), which have limited lipid solubility, renal and fecal excretion are the primary routes of elimination.
Studies in animal models have elucidated the excretion pathways of radiolabeled MNTX. Following intravenous administration, both urine and feces serve as significant routes of elimination, with the proportional contribution of each varying by species.
A study utilizing [¹⁴C-methyl]methylnaltrexone in dogs demonstrated that approximately 50% of the administered radioactivity was excreted in the urine and an additional 30% was recovered in the feces within 120 hours. In contrast, early data in humans showed that 40-60% of the radioactivity was excreted in the urine within the first 24 hours.
Further detailed metabolite profiling in mice following a single oral dose of ³H-MNTX has also been conducted to understand its disposition. fda.gov A comprehensive review of parenteral MNTX indicates that its elimination involves both renal and non-renal (likely fecal) routes.
The following table summarizes the primary excretion routes for methylnaltrexone in different animal models based on available preclinical data.
| Species | Primary Excretion Route(s) | Key Findings |
| Mouse | Renal and Fecal | Metabolite profiling in urine and feces has been performed. fda.gov |
| Rat | Renal and Fecal | Both routes are significant for elimination. |
| Dog | Renal and Fecal | Approximately 50% excreted in urine and 30% in feces. |
Drug Interaction Potential in Preclinical Settings
The potential for a drug to interact with metabolic enzymes and transporters is a key consideration in preclinical safety assessment. Such interactions can alter the pharmacokinetics of co-administered drugs, leading to potential changes in efficacy or toxicity.
Cytochrome P450 Isozyme Inhibition Studies in vitro (e.g., CYP2D6)
The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of drugs. Inhibition of these enzymes can lead to clinically significant drug-drug interactions.
In vitro studies using human liver microsomes have investigated the inhibitory potential of the parent compound, naltrexone, on major CYP isozymes. These studies have demonstrated that naltrexone hydrochloride can significantly inhibit the activity of several CYP enzymes, with a pronounced effect on CYP2D6 and CYP2C9. researchgate.netnih.gov
At a concentration of 1 µM, naltrexone hydrochloride inhibited CYP2D6 activity by 31.8%. researchgate.netnih.gov Even at a lower concentration of 0.01 µM, a significant decrease in CYP2D6 metabolic activity (16.0%) was observed. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) value for CYP2D6 inhibition by naltrexone was determined to be 5.92 ± 1.58 µM. researchgate.netnih.gov These findings suggest a potential for drug interactions when naltrexone is co-administered with drugs that are substrates of CYP2D6. researchgate.netnih.gov
The table below details the in vitro inhibitory effects of naltrexone hydrochloride on various CYP isozymes.
| CYP Isozyme | Naltrexone HCl Concentration | % Inhibition | IC₅₀ (µM) |
| CYP2D6 | 1 µM | 31.8% | 5.92 ± 1.58 |
| 0.01 µM | 16.0% | ||
| CYP2C9 | 1 µM | 36.5% | 3.40 ± 1.78 |
| 0.01 µM | 34.9% | ||
| CYP3A4 | 1 µM | 37.9% | Not reported |
| CYP1A2 | 1 µM | Not significantly inhibited | Not applicable |
It is important to note that these studies were conducted with naltrexone, and while informative, dedicated in vitro studies on this compound are necessary to determine its specific CYP inhibition profile.
Transporter Interactions (e.g., P-glycoprotein, OCT1)
Drug transporters play a crucial role in the absorption, distribution, and excretion of xenobiotics. Interactions with transporters such as P-glycoprotein (P-gp) and Organic Cation Transporter 1 (OCT1) can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.
P-glycoprotein (P-gp): P-gp is an efflux transporter that limits the cellular uptake and bioavailability of its substrates. Preclinical studies have investigated the interaction of naltrexone and its derivatives with P-gp. In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that naltrexone is not a substrate for P-gp. Furthermore, naltrexone does not appear to inhibit P-gp.
Organic Cation Transporter 1 (OCT1): OCT1 is an uptake transporter expressed in various tissues, including the liver, and is involved in the disposition of many cationic drugs. Recent in vitro research has identified methylnaltrexone as a substrate for OCT1. nih.gov A study developing a multisubstrate cocktail for testing drug-drug interactions at OCT1 included methylnaltrexone as one of the key victim drugs, confirming its transport by this protein. nih.gov This interaction with OCT1 may be an important determinant of the hepatic uptake and subsequent elimination of methylnaltrexone.
The following table summarizes the known transporter interactions for naltrexone and methylnaltrexone.
| Compound | Transporter | Interaction Type | Key Findings |
| Naltrexone | P-glycoprotein (P-gp) | Not a substrate or inhibitor | Transport is independent of P-gp. |
| Methylnaltrexone | Organic Cation Transporter 1 (OCT1) | Substrate | Identified as a substrate in in vitro testing. nih.gov |
Analytical and Bioanalytical Methodologies in Research Settings
Quantitative Determination in Biological Matrices from Preclinical Studies
The measurement of N,O-Dimethyl-Naltrexone Bromide concentrations in biological fluids from preclinical studies is fundamental to defining its absorption, distribution, metabolism, and excretion (ADME) characteristics. Due to the complexity of these matrices and the typically low analyte concentrations, highly sensitive and selective methods are required. While specific bioanalytical methods for this compound are not extensively published, the methodologies developed for the closely related parent compound, methylnaltrexone (B1235389), provide a robust framework.
LC-MS/MS is the gold standard for the quantitative bioanalysis of drugs and their metabolites, offering unparalleled sensitivity and specificity. For quaternary ammonium (B1175870) compounds like this compound, LC-MS/MS methods are typically developed using a triple quadrupole mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source. The method relies on multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition.
Given that this compound is a methylated derivative of naltrexone (B1662487), its fragmentation pattern in mass spectrometry would be predictable. Drawing parallels from the bioanalysis of methylnaltrexone, a method for this compound would be meticulously developed and validated. For instance, a validated LC-MS/MS method for methylnaltrexone in human plasma utilized an ESI source and monitored the m/z transition of 356.3 → 284.2. oriprobe.com A similar approach would be applied to this compound, with the specific m/z transitions being determined during method development.
The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in an isocratic or gradient elution mode to achieve optimal separation from endogenous matrix components. oriprobe.comnih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Related Quaternary Ammonium Opioid Antagonist (Methylnaltrexone) in Biological Matrices
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole | nih.gov |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | oriprobe.com |
| Monitored Transition | m/z 356.4 → 284.2 (for methylnaltrexone) | nih.gov |
| Internal Standard | Isotopically labeled analog (e.g., methylnaltrexone-d3) | oriprobe.com |
| Chromatographic Column | Reverse-Phase (e.g., RP18, Ultra PFP Propyl) | oriprobe.comnih.gov |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate, formic acid) | oriprobe.comnih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | oriprobe.comnih.gov |
While LC-MS/MS is the preferred method for bioanalysis due to its sensitivity, HPLC with ultraviolet (UV) or electrochemical detection can also be applied, particularly for in vitro studies or when higher concentrations are expected. A high-performance liquid chromatographic method with electrochemical detection has been described for the determination of methylnaltrexone in plasma and urine. researchgate.net This method utilized a reverse-phase C18 column and an isocratic mobile phase of potassium acetate buffer and methanol. researchgate.net Given the structural similarities, a similar HPLC method with UV or electrochemical detection could be developed for this compound. The presence of a chromophore in the molecule allows for UV detection, typically in the range of 230-280 nm. google.comgoogle.com
Effective sample preparation is critical to remove interfering substances from biological matrices like plasma or serum, which can suppress the analyte signal in the mass spectrometer and shorten the lifespan of the analytical column.
Protein Precipitation (PPT) is a common and straightforward technique used in the bioanalysis of related compounds. nih.gov This method involves the addition of a cold organic solvent, such as acetonitrile, or an acid, like perchloric acid, to the plasma sample. nih.govsigmaaldrich.com This denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further processed.
Solid-Phase Extraction (SPE) is another widely used technique that provides cleaner extracts than protein precipitation. For quaternary ammonium compounds, weak cation-exchange cartridges are often employed. oriprobe.com The sample is loaded onto the cartridge, interfering components are washed away, and the analyte of interest is then eluted with a suitable solvent. This technique was successfully used for the extraction of methylnaltrexone from human plasma, yielding a mean recovery of 81.4%. oriprobe.com
Impurity Profiling and Related Substances Analysis in Chemical Synthesis
This compound is recognized as a process-related impurity in the synthesis of methylnaltrexone bromide. google.com Therefore, robust analytical methods are required to detect and quantify it, along with other related substances, to ensure the quality and purity of the active pharmaceutical ingredient.
High-performance liquid chromatography (HPLC) with UV detection is the primary technique for impurity profiling. google.comgoogle.com Patents describing the analysis of methylnaltrexone bromide detail HPLC methods capable of separating it from its impurities, including this compound. google.comgoogle.com These methods typically employ a reverse-phase column (e.g., alkyl silane (B1218182) bonded silica (B1680970) gel) and a gradient elution system. google.com The mobile phase usually consists of an aqueous buffer as one phase and a mixture of water and an organic solvent (like methanol or acetonitrile) as the other. google.com A detection wavelength of around 230 nm is often used. google.com The goal of these methods is to achieve effective separation of the main compound from all known and unknown impurities, ensuring that the levels of these impurities are below the specified limits (e.g., a single unknown impurity not exceeding 0.1%). google.com
Method Validation Parameters for Research Applications (e.g., selectivity, linearity, accuracy, precision)
For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The validation parameters are based on international guidelines and ensure the method is fit for its intended purpose.
Based on validated methods for the closely related compound methylnaltrexone, the following parameters are assessed:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the LC-MS/MS analysis of methylnaltrexone, linearity has been established in the range of 0.1 to 120 ng/mL and 0.5 to 250 ng/mL in plasma/serum. oriprobe.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as the percentage of recovery. For methylnaltrexone, accuracies have been reported to be within 94.5% to 100.7%. oriprobe.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Both intra-day and inter-day precision for methylnaltrexone analysis have been reported to be less than 7.2%. oriprobe.com
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For methylnaltrexone in plasma, LOQs of 0.1 ng/mL and 0.5 ng/mL have been reported. oriprobe.comnih.gov
Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Table 2: Typical Method Validation Parameters from a Bioanalytical LC-MS/MS Method for a Related Compound (Methylnaltrexone)
| Validation Parameter | Typical Result | Source(s) |
|---|---|---|
| Linearity Range | 0.1 - 120 ng/mL | oriprobe.com |
| Accuracy | 94.5% - 100.7% | oriprobe.com |
| Precision (Intra- and Inter-day) | < 7.2% RSD | oriprobe.com |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | oriprobe.com |
| Mean Extraction Recovery | 81.4% | oriprobe.com |
| Mean Normalized Matrix Effect | 99.1% | oriprobe.com |
Structure Activity Relationship Sar Studies
Impact of Quaternization on Opioid Receptor Affinity and Selectivity
The defining structural feature of N,O-Dimethyl-Naltrexone Bromide is the quaternization of the nitrogen atom within the morphinan (B1239233) scaffold. This process involves the addition of a methyl group to the tertiary amine of the naltrexone (B1662487) backbone, resulting in a permanently positively charged quaternary ammonium (B1175870) cation. This modification has a profound impact on the compound's affinity and selectivity for the three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ).
Generally, the introduction of a quaternary ammonium group to an opioid antagonist, such as in the case of methylnaltrexone (B1235389) (the N-methylated, but not O-methylated, analog of naltrexone), leads to a significant decrease in binding affinity for opioid receptors, especially the µ-opioid receptor. epa.gov For instance, methylnaltrexone exhibits an affinity for the µ-opioid receptor that is approximately 1% of that of its parent compound, naltrexone. nih.gov
Research on methylnaltrexone has provided specific binding affinities, offering insight into the likely profile of this compound. Studies have shown that methylnaltrexone displaces opioid binding to µ-opioid receptors with a Ki (inhibition constant) of 10 nM and has a threefold lower affinity for κ-opioid receptors with a Ki of 30 nM. nih.gov Its affinity for δ-opioid receptors is considerably weaker, with a reported Ki of 15.8 µM. nih.gov This suggests that while the primary target remains the µ-opioid receptor, the quaternization process significantly attenuates the binding strength compared to the non-quaternized precursor. The O-methylation at the 3-position is also known to influence receptor affinity, though the combined effect with N-quaternization requires specific investigation for a precise quantitative profile of this compound.
Comparison with Non-Quaternized Naltrexone Analogues
To fully appreciate the impact of quaternization, it is essential to compare the receptor binding profile of this compound with its non-quaternized counterparts, primarily naltrexone and the hypothetical O-Methyl-Naltrexone.
Naltrexone itself is a non-selective opioid antagonist with a high affinity for the µ-opioid receptor and a somewhat lower affinity for the κ- and δ-opioid receptors. nih.gov This high affinity at the central nervous system's opioid receptors is responsible for its clinical effects in blocking the action of opioids.
The introduction of the quaternary methyl group in this compound drastically alters this profile. As illustrated by methylnaltrexone, the quaternized compound retains a preference for the µ-receptor but with a substantially reduced affinity. nih.gov The methylation of the 3-hydroxyl group to a 3-methoxy group, as seen in other naltrexone analogs, can also modulate receptor affinity. For instance, in some series of naltrexone derivatives, 3-O-methylation has been shown to slightly increase antitussive activity, a centrally mediated effect, while its impact on receptor binding can vary depending on other structural modifications. acs.org
The following table provides a comparative overview of the opioid receptor binding affinities for naltrexone and its N-quaternized analog, methylnaltrexone, which serves as a surrogate to illustrate the expected changes for this compound.
Interactive Data Table: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
|---|---|---|---|
| Naltrexone | ~0.5 - 2.5 | ~20 - 80 | ~1 - 10 |
| Methylnaltrexone | 10 | 15,800 | 30 |
Note: Data for Naltrexone is compiled from various sources and can show variability. Data for Methylnaltrexone is from specific studies and illustrates the effect of N-quaternization.
Structural Modifications and their Influence on Peripheral Restrictedness
The most significant consequence of the structural modifications in this compound is its confinement to the periphery, meaning it does not readily cross the blood-brain barrier (BBB). This peripheral restrictedness is a direct result of the quaternization of the nitrogen atom. wikipedia.orgpatsnap.com
The permanent positive charge on the quaternary nitrogen significantly increases the polarity and hydrophilicity of the molecule. wikipedia.org The BBB is a highly lipophilic barrier that selectively allows the passage of lipid-soluble molecules while restricting the entry of polar, water-soluble compounds. Therefore, the charged nature of this compound severely limits its ability to diffuse across this barrier. wikipedia.orgpatsnap.comeuropa.euglobalrph.com
This structural attribute is the cornerstone of the therapeutic rationale for peripherally acting µ-opioid receptor antagonists (PAMORAs) like methylnaltrexone. nih.govpatsnap.com By antagonizing opioid receptors in peripheral tissues, such as the gastrointestinal tract, these compounds can mitigate the undesirable side effects of opioid analgesics (like constipation) without interfering with the centrally mediated analgesic effects. nih.govwikipedia.orgpatsnap.comeuropa.eu The O-methylation at the 3-position in this compound may further modulate its pharmacokinetic properties, but the primary driver for its peripheral action is the N-quaternization.
Future Directions in N,o Dimethyl Naltrexone Bromide Research
Elucidating Novel Mechanisms of Action in Preclinical Models
The initial step in understanding a new chemical entity is to characterize its fundamental mechanism of action. For N,O-Dimethyl-Naltrexone Bromide, this would involve a comprehensive series of in vitro and in vivo preclinical studies. A primary focus would be to determine if this compound retains the peripheral µ-opioid receptor antagonism characteristic of N-Methylnaltrexone Bromide or if the O-methylation imparts novel activities.
Key research questions would include:
Receptor Binding Affinity and Selectivity: Determining the binding profile of this compound across the classical opioid receptors (µ, δ, and κ) is fundamental. nih.gov Comparative studies with naltrexone (B1662487) and N-Methylnaltrexone Bromide would reveal any shifts in affinity or selectivity.
Functional Activity: Beyond simple binding, it is crucial to determine if the compound acts as a pure antagonist, a partial agonist, or even an inverse agonist at these receptors. Assays measuring downstream signaling pathways, such as cAMP accumulation or β-arrestin recruitment, would provide these insights. nih.gov
Peripheral vs. Central Nervous System Activity: A critical aspect of research on quaternary amine opioid derivatives is their ability to be excluded from the central nervous system (CNS). nih.gov Studies would need to confirm if this compound maintains this peripheral restriction, a key feature for avoiding interference with centrally-mediated analgesia.
Exploration of Non-Opioid Receptor Targets: The structural modification of O-methylation could potentially introduce interactions with other receptor systems. A broad-based screening against a panel of receptors and enzymes would be necessary to identify any off-target effects that could contribute to its pharmacological profile.
Development of Advanced Animal Models for Opioid-Related Research
The evaluation of this compound would necessitate the use of sophisticated and relevant animal models to predict its potential therapeutic effects and liabilities. nih.gov The choice of models would depend on the initial findings from the mechanistic studies.
Potential animal models could include:
Models of Opioid-Induced Bowel Dysfunction: Should the compound demonstrate peripheral opioid antagonism, established models of opioid-induced constipation in rodents or larger mammals would be employed to assess its efficacy in reversing this common side effect of opioid therapy. google.com
Models of Inflammatory and Neuropathic Pain: Given that a portion of opioid analgesia can be mediated by peripheral opioid receptors, particularly in inflammatory conditions, it would be important to investigate whether this compound modulates pain perception in relevant animal models of inflammatory or neuropathic pain.
Models of Other Opioid-Related Side Effects: Preclinical studies could also explore the compound's effects on other peripherally mediated opioid side effects, such as nausea and vomiting, using appropriate animal models. google.com
Exploring Potential for Novel Derivatives in Mechanistic Studies
The structure of this compound would serve as a scaffold for the synthesis of further derivatives to probe structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers could fine-tune its pharmacological properties.
Areas for exploration could include:
Varying the O-Alkyl Group: Replacing the methyl group on the oxygen with larger or different alkyl groups could influence potency, selectivity, and duration of action.
Modification of the N-Substituent: While the N-methyl group confers the quaternary amine structure, exploring other small alkyl substituents could provide further insights into the requirements for peripheral restriction.
Stereochemistry: The stereochemistry of the naltrexone backbone is crucial for its interaction with opioid receptors. Investigating different stereoisomers of N,O-Dimethyl-Naltrexone could lead to the discovery of compounds with improved profiles.
A systematic SAR study would be invaluable for understanding the molecular determinants of the compound's activity and for designing future therapeutic agents with optimized properties. nih.govnih.gov
Advanced Analytical Techniques for Comprehensive Preclinical Profiling
The development of robust and sensitive analytical methods is a prerequisite for any preclinical and clinical drug development program. For this compound, this would involve the use of state-of-the-art analytical instrumentation.
Key analytical techniques would include:
High-Performance Liquid Chromatography (HPLC): HPLC methods would be essential for the purification, quantification, and stability testing of the bulk drug substance and its formulated products. nih.gov Gradient elution methods would likely be required to separate the parent compound from any potential impurities or degradation products. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be the cornerstone for pharmacokinetic studies, allowing for the sensitive detection and quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, and feces.
Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography: These techniques would be used to unequivocally determine the chemical structure and stereochemistry of this compound, confirming the positions of both the N- and O-methylation.
The data generated from these analytical techniques would be critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is a vital component of its preclinical safety and efficacy evaluation.
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying N,O-Dimethyl-Naltrexone Bromide purity, and how are acceptance criteria defined?
- Methodology : High-performance liquid chromatography (HPLC) with a Varian Inertsil ODS-3 column (L1 packing) is recommended. The retention time for the compound is typically 25–30 minutes under optimized conditions. Quantification involves comparing peak areas of the analyte against a reference standard. Acceptance criteria include ≥98.0% purity (anhydrous basis) and limits for organic impurities (e.g., ≤0.5% for specified degradants). Signal-to-noise ratios for impurity detection should exceed 10:1 .
- Quality Control : Pharmacopeial standards require microbial enumeration (≤10³ CFU/g aerobic bacteria, ≤10² CFU/g yeast/mold) and bacterial endotoxin testing (≤0.25 USP units/mg) for injectable formulations .
Q. How is this compound synthesized, and what are the critical intermediates?
- Synthesis Route : The compound is derived from naltrexone via quaternization with methyl bromide. Key intermediates include (5α,17R)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide. Epimeric purity (exclusive 17R configuration) is critical to avoid pharmacological inconsistency .
- Validation : Post-synthesis characterization involves optical rotation verification (−160° to −166° at 10 mg/mL in water) and water content determination (≤1.0% via Karl Fischer titration) .
Advanced Research Questions
Q. How can researchers resolve chromatographic challenges, such as peak tailing or poor resolution, during impurity profiling?
- Troubleshooting : Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) or column temperature to optimize peak symmetry. For example, early pharmacopeial methods faced tailing issues, which were resolved by switching to a Varian Inertsil ODS-3 column with extended run times (~30 minutes) .
- Method Validation : Perform robustness testing by varying flow rates (±0.1 mL/min) and pH (±0.2 units) to ensure method stability. System suitability criteria should include theoretical plates >2000 and tailing factor <2.0 .
Q. What experimental strategies address conflicting solubility data for this compound in aqueous vs. organic matrices?
- Contradiction Analysis : Solubility discrepancies may arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases. For aqueous solubility (75 mg/mL in water), ensure equilibration at 25°C for 24 hours with agitation .
- Formulation Insights : Preformulation studies should assess pH-dependent solubility (e.g., 4.3–5.3 range) and ionic strength effects using phosphate or acetate buffers. Co-solvents like ethanol (≤5% v/v) can enhance stability in parenteral formulations .
Q. How do researchers validate the absence of endotoxins in this compound batches intended for in vivo studies?
- Testing Protocol : Employ the Bacterial Endotoxins Test (BET) per USP 〈85〉. Use Limulus Amebocyte Lysate (LAL) reagent to detect endotoxins at a sensitivity of 0.25 USP units/mg. Validate via spike-and-recovery experiments (80–120% recovery) .
- Mitigation : Implement depyrogenation of glassware (250°C for 30 minutes) and sterile filtration (0.22 µm) during processing to minimize contamination risks .
Data-Driven Research Challenges
Q. How can researchers reconcile discrepancies in reported pharmacokinetic parameters (e.g., half-life) across preclinical studies?
- Meta-Analysis : Cross-validate data using standardized protocols for plasma sampling intervals and bioanalytical methods (e.g., LC-MS/MS with deuterated internal standards). Account for species-specific metabolic differences (e.g., CYP450 activity in rodents vs. primates) .
- Statistical Tools : Apply mixed-effects modeling to adjust for inter-study variability. Report confidence intervals (95%) for key parameters like clearance (CL) and volume of distribution (Vd) .
Q. What methodologies optimize the detection of low-abundance oxidative degradants in stability studies?
- Forced Degradation : Expose the compound to 40°C/75% RH for 3 months or 0.1% H₂O₂ for 24 hours. Use gradient HPLC with photodiode array (PDA) detection to identify degradants (e.g., 10-keto derivatives or epoxide ring-opening products) .
- Mass Spectrometry : High-resolution LC-QTOF-MS can elucidate degradant structures via accurate mass (<5 ppm error) and fragmentation patterns .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
